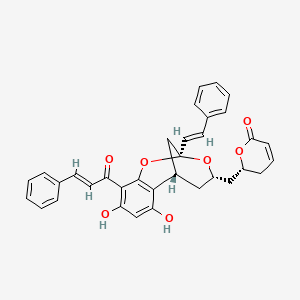

Obochalcolactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H30O7 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(2R)-2-[[(1S,9R,11S)-3,5-dihydroxy-9-[(E)-2-phenylethenyl]-6-[(E)-3-phenylprop-2-enoyl]-8,10-dioxatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-yl]methyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H30O7/c35-27(15-14-22-8-3-1-4-9-22)32-29(37)20-28(36)31-24-18-26(19-25-12-7-13-30(38)39-25)40-34(21-24,41-33(31)32)17-16-23-10-5-2-6-11-23/h1-11,13-17,20,24-26,36-37H,12,18-19,21H2/b15-14+,17-16+/t24-,25+,26-,34-/m0/s1 |

InChI Key |

PRJFEGMPMYRWIX-MXIXYQCPSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H]2C[C@H]3C[C@@](O2)(OC4=C3C(=CC(=C4C(=O)/C=C/C5=CC=CC=C5)O)O)/C=C/C6=CC=CC=C6 |

Canonical SMILES |

C1C=CC(=O)OC1CC2CC3CC(O2)(OC4=C3C(=CC(=C4C(=O)C=CC5=CC=CC=C5)O)O)C=CC6=CC=CC=C6 |

Origin of Product |

United States |

Origin, Isolation, and Advanced Purification Methodologies of Obochalcolactone

Natural Sources and Phytogeographical Distribution of Obochalcolactone-Producing Organisms

The presence of Obochalcolactone is confined to specific plant species with a defined geographical footprint. Understanding its natural origin is fundamental to its study and potential applications.

Obochalcolactone has been identified and isolated from the trunk bark and fruits of Cryptocarya obovata. researchgate.net This organism is the primary known botanical source of the compound. There are no reports of microbial origins for Obochalcolactone.

Cryptocarya obovata, a member of the Lauraceae family, is a large rainforest tree that can reach heights of up to 40 meters. wikipedia.orgnsw.gov.au It is commonly known by names such as pepperberry, white walnut, and purple laurel. wikipedia.orgscience-data.qld.gov.au The tree is characterized by oblong to egg-shaped leaves that often have a rusty appearance on their underside due to a covering of fine brown hairs. wikipedia.org

The phytogeographical distribution of Cryptocarya obovata is specific to the eastern coast of Australia. It primarily grows in subtropical rainforests on fertile alluvial and basaltic soils. wikipedia.orgnsw.gov.au Its native range extends from the Wyong area in New South Wales northwards to Gympie in Queensland. wikipedia.org The genus Cryptocarya itself is widely distributed across pantropical regions, including Africa, Asia, Australia, and the Americas, with over 200 species. nsw.gov.au However, C. obovata is endemic to this specific region of eastern Australia. wikipedia.orgkew.org

There is limited specific information available regarding the traditional or ethnobotanical uses of Cryptocarya obovata. However, research into related species within the same genus provides some context. For instance, the bark of a different species, Cryptocarya latifolia, is used in traditional Southern African medicine to treat tuberculosis. nih.gov For other closely related species like Cryptocarya hypospodia, no known medicinal uses have been documented. theferns.info The absence of documented ethnobotanical use for C. obovata suggests it may not have been a prominent feature in the traditional medicine of the regions where it grows, though further research could uncover historical applications.

Advanced Methodologies for the Extraction and Initial Enrichment of Obochalcolactone from Complex Biological Matrices

The extraction of Obochalcolactone from its natural source, primarily the trunk bark of Cryptocarya obovata, requires carefully selected and optimized methods to efficiently separate it from the complex mixture of other plant metabolites.

Conventional solvent extraction is a foundational step in the isolation of chalcones like Obochalcolactone from plant materials. rsc.org These methods rely on the principle of dissolving the target compounds in a suitable solvent. Techniques such as maceration, reflux, and Soxhlet extraction are commonly employed. rsc.orgnih.gov

The choice of solvent is critical and is based on the polarity of Obochalcolactone. Chalcones are often extracted using solvents of varying polarities, including methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and their aqueous mixtures. rsc.orgnih.govnih.gov A common strategy involves sequential extraction with solvents of increasing polarity, for example, starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate, and then methanol or ethanol to isolate compounds of intermediate and high polarity. google.com The efficiency of this process is highly dependent on several key parameters that must be optimized. mdpi.com

Table 1: Key Parameters for Optimizing Solvent-Based Extraction of Phenolic Compounds

| Parameter | Description and Impact on Extraction Efficiency | Typical Range for Optimization |

|---|---|---|

| Solvent Concentration | The polarity of the solvent mixture can be fine-tuned by adjusting the ratio of organic solvent to water. Aqueous mixtures (e.g., 60-80% ethanol or methanol) are often more efficient than pure solvents for extracting phenolic compounds because the added water can increase the swelling of plant material and improve solvent penetration. scirp.org | 20% - 100% (v/v) organic solvent in water. scirp.org |

| Temperature | Increasing the temperature generally enhances the solubility of the compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some chalcones. scielo.br | 20°C - 80°C. scirp.orgscielo.br |

| Extraction Time | Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compounds. The optimal time is reached when equilibrium is achieved; longer durations may not increase yield and can risk compound degradation. scirp.org | 30 minutes to 24 hours. scirp.org |

| Solid-to-Liquid Ratio | This ratio affects the concentration gradient between the solute in the plant matrix and the solvent. A higher solvent volume can enhance extraction but may lead to increased cost and waste. An optimized ratio ensures efficient extraction while minimizing solvent use. | 1:10 to 1:50 (g/mL). mdpi.com |

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several modern techniques have been developed. These "green" approaches offer higher efficiency and are more environmentally friendly.

Supercritical Fluid Extraction (SFE): This technique uses a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the solvent. rjpn.org Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse easily into the plant matrix and dissolve target compounds. rsc.org It is highly selective for non-polar to semi-polar compounds. For more polar compounds like chalcones, a modifier such as ethanol is often added to the CO₂ to increase its solvating power. nih.govnih.gov A key advantage of SFE is that the solvent (CO₂) can be easily removed by depressurization, leaving a solvent-free extract. rjpn.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.commdpi.com This process significantly reduces extraction time and can increase yield compared to conventional methods, often at lower temperatures, which helps preserve heat-sensitive compounds. mdpi.comsapub.org Studies on extracting phenolic compounds from plant bark have shown UAE to be a highly efficient method. sapub.orgnih.gov

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to directly heat the solvent and the moisture within the plant cells. cetjournal.it This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. nih.gov MAE is known for its remarkably short extraction times (often just minutes), reduced solvent consumption, and higher extraction yields compared to methods like Soxhlet extraction. nih.govmdpi.com The efficiency of MAE is influenced by factors such as microwave power, temperature, and solvent choice. pan.olsztyn.pl

High-Resolution Separation and Purification Strategies for Obochalcolactone

Following initial extraction, the crude extract contains a multitude of compounds. High-resolution separation techniques are therefore essential to isolate Obochalcolactone to a high degree of purity.

The purification process typically begins with Column Chromatography (CC) using a stationary phase like silica (B1680970) gel. mdpi.com The crude extract is loaded onto the column, and a series of solvents or a solvent gradient (e.g., a petroleum ether/ethyl acetate mixture) is passed through it. mdpi.compreprints.org Compounds separate based on their differing affinities for the stationary phase, allowing for the collection of fractions enriched with the target compound.

For final purification and to achieve high resolution, more advanced chromatographic techniques are employed:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the final purification of natural products. nih.gov For chalcones, Reversed-Phase HPLC (RP-HPLC) is commonly used. conicet.gov.ar In this method, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase (typically a mixture of water and a solvent like methanol or acetonitrile). nih.govconicet.gov.ar A gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of compounds based on their hydrophobicity. researchgate.net The separated compounds are detected using methods like a Diode Array Detector (DAD), which provides UV-Vis spectra, or Mass Spectrometry (MS) for structural information. nih.gov Preparative HPLC systems can handle larger sample loads to yield pure Obochalcolactone in milligram quantities. google.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, which eliminates the risk of irreversible sample adsorption. ontosight.airesearchgate.net The method uses a coil that is subjected to a strong centrifugal force, allowing one liquid phase to be held stationary while a second, immiscible mobile phase is pumped through it. ontosight.ai Separation occurs based on the differential partitioning of the solutes between the two liquid phases. rsc.org HSCCC is highly effective for the preparative-scale purification of natural products, including flavonoids and chalcones, and can yield compounds of very high purity in a single step. nih.govnih.gov The selection of a suitable two-phase solvent system is crucial for a successful separation. researchgate.net

Table 2: Comparison of High-Resolution Purification Techniques

| Technique | Principle | Advantages | Common Application for Obochalcolactone |

|---|---|---|---|

| Column Chromatography (CC) | Solid-liquid adsorption chromatography. Separation based on affinity for a solid stationary phase (e.g., silica gel). | Low cost, high capacity, ideal for initial fractionation of crude extracts. | Initial clean-up and enrichment of Obochalcolactone from the crude bark extract. mdpi.compreprints.org |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography. Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Very high resolution and speed, excellent for achieving final purity, easily automated. nih.gov | Final purification step to obtain highly pure Obochalcolactone; analytical quantification. conicet.gov.argoogle.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography. Separation based on partitioning between two immiscible liquid phases. ontosight.ai | No solid support (no irreversible adsorption), high sample loading capacity, total sample recovery, gentle separation conditions. ontosight.airesearchgate.net | Preparative-scale isolation of Obochalcolactone from enriched fractions, especially when sample integrity is critical. nih.govnih.gov |

Advanced Chromatographic Techniques (e.g., HPLC, MPLC, SFC) for Obochalcolactone Isolation

The purification of Obochalcolactone from crude plant extracts relies on a multi-step chromatographic process. Modern techniques such as High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and Supercritical Fluid Chromatography (SFC) are instrumental in achieving the high degree of purity required for structural elucidation and further research. chromtech.comegyankosh.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique indispensable for the final purification steps of complex natural product mixtures. researchgate.net For a compound like Obochalcolactone, which belongs to the chalcone (B49325) class, Reversed-Phase HPLC (RP-HPLC) is particularly effective. researchgate.net This method separates molecules based on their hydrophobic interactions with a non-polar stationary phase. researchgate.net The crude or semi-purified extract containing Obochalcolactone is dissolved in a suitable solvent and injected into the HPLC system. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. researchgate.net By gradually increasing the concentration of the organic solvent (gradient elution), compounds are separated based on their polarity, with less polar compounds like Obochalcolactone eluting later. chromtech.com

Interactive Table: Typical RP-HPLC Parameters for Chalcone Separation Click on the headers to learn more about each parameter.

| Parameter | Description | Typical Value/Condition for Chalcone Isolation |

| Column | The stationary phase where separation occurs. C18 columns are common for non-polar compounds. | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | The solvent that carries the sample through the column. A gradient of water and an organic modifier is typical. | A: Water (often with 0.1% formic acid); B: Acetonitrile or Methanol |

| Elution Mode | The method of changing the mobile phase composition. Gradient elution provides better resolution for complex mixtures. | Gradient: Start with a low percentage of B, increasing to a high percentage over 20-40 minutes |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min for analytical scale |

| Detection | The method used to "see" the compounds as they elute. UV detection is common for compounds with chromophores. | UV Detector at wavelengths such as 254 nm or 365 nm, where chalcones absorb light |

Medium-Pressure Liquid Chromatography (MPLC): MPLC serves as an efficient intermediate purification step, bridging the gap between low-pressure column chromatography and high-pressure HPLC. cabidigitallibrary.org It operates at higher pressures than traditional column chromatography, allowing for the use of smaller particle-sized stationary phases and resulting in faster separations and better resolution. cabidigitallibrary.org MPLC is ideal for processing larger quantities of semi-purified extracts to fractionate and enrich Obochalcolactone before final polishing with preparative HPLC. nih.gov Both normal-phase and reversed-phase MPLC can be employed, though reversed-phase is often preferred for its compatibility with subsequent HPLC steps. cabidigitallibrary.orgnih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" purification technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. teledynelabs.comresearchgate.net CO2 becomes supercritical at a relatively mild temperature and pressure, exhibiting properties of both a liquid and a gas. Organic solvents like methanol or ethanol are often added as co-solvents to modify the mobile phase's polarity and enhance separation. teledynelabs.com SFC is considered a normal-phase technique and is highly effective for separating complex mixtures of natural products. researchgate.netwaters.com Its advantages include faster separations and reduced consumption of toxic organic solvents, as the CO2 can be evaporated off easily from the collected fractions. lcms.cz This technique is well-suited for the purification of thermally sensitive and moderately polar compounds like Obochalcolactone. teledynelabs.com

Countercurrent Chromatography and Preparative Techniques for Obochalcolactone Enrichment

Countercurrent Chromatography (CCC): Countercurrent Chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary support, thereby preventing the irreversible adsorption of the sample. mdpi.comchromatographyonline.com The technique relies on partitioning a sample between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase) that are mixed and separated within a coiled column subjected to a centrifugal force. chromatographyonline.com

For the enrichment of Obochalcolactone, a suitable biphasic solvent system must be selected. The choice of system is critical and is based on the partition coefficient (K) of the target compound. The ideal K value for effective separation is typically between 0.4 and 2.5. mdpi.com CCC is particularly advantageous for the initial fractionation of large amounts of crude plant extract, as it offers a high loading capacity and minimizes sample degradation. mdpi.comnih.gov

Interactive Table: Example CCC Parameters for Natural Product Enrichment Click on the headers to explore the parameters.

| Parameter | Description | Typical System for Chalcones/Flavonoids |

| Technique | The specific type of CCC instrument used. | High-Speed Countercurrent Chromatography (HSCCC) |

| Solvent System | The two-phase liquid system used for partitioning. The hexane/ethyl acetate/methanol/water (HEMWat) system is highly versatile. | n-Hexane/Ethyl Acetate/Methanol/Water in various volume ratios (e.g., 1:1:1:1.5, v/v/v/v) mdpi.com |

| Mode of Operation | Determines which phase is mobile. The choice depends on the K value of the target compound. | Head-to-tail (eluting with the lower phase) or Tail-to-head (eluting with the upper phase) |

| Rotational Speed | The speed of the centrifuge, which is crucial for retaining the stationary phase. | 800-1600 RPM |

| Flow Rate | The rate at which the mobile phase is pumped through the system. | 1.5-3.0 mL/min for semi-preparative scale |

Other Preparative Techniques: Before advanced chromatography, initial enrichment of Obochalcolactone from the raw plant material often involves techniques like Flash Chromatography . This is a rapid form of preparative column chromatography that uses moderate pressure (from compressed air or nitrogen) to push the mobile phase through the column more quickly than gravity-fed chromatography. chromtech.comresearchgate.net It is used for the initial, coarse separation of the crude extract into fractions containing different classes of compounds, significantly reducing the complexity of the mixture before it is subjected to MPLC or HPLC. researchgate.net

Elucidation of Obochalcolactone S Chemical Structure and Stereochemistry

Spectroscopic Methodologies for Structural Determination of Obochalcolactone

Spectroscopic techniques are fundamental in mapping the connectivity and chemical environment of atoms within a molecule. youtube.com For obochalcolactone, a suite of spectroscopic methods was employed to decipher its complex framework. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms. enfist.sibbhegdecollege.com One-dimensional (1D) NMR spectra (¹H and ¹³C) of obochalcolactone revealed the number and types of protons and carbons present, offering initial clues to its composition. acs.orgresearchgate.net

Two-dimensional (2D) NMR techniques were crucial for establishing the connectivity between atoms. enfist.sinih.gov Experiments such as Correlation Spectroscopy (COSY) identified proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlated protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations were instrumental in assembling the fragments of the molecule, including the bicyclic hemiacetal group and the two monosubstituted benzene (B151609) rings. acs.org For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) correlations helped to establish the relative configurations of stereocenters by identifying protons that are close in space. acs.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Obochalcolactone (Data presented here is illustrative and based on typical values for similar structures as specific full data for Obochalcolactone is not publicly available)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2' | dd (J = 12.5, 3.0 Hz) | ~45.0 | C-3', C-4', C-1' |

| H-3' | dd (J = 12.5, 3.0 Hz) | ~78.0 | C-2', C-4', C-5' |

| H-α | d (J = 15.0 Hz) | ~125.0 | C=O, C-β, C-phenyl |

| H-β | d (J = 15.0 Hz) | ~140.0 | C=O, C-α, C-phenyl |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.comnih.gov For obochalcolactone, HRMS established a molecular formula of C₃₄H₃₀O₇. nih.gov This information is critical as it defines the number of carbon, hydrogen, and oxygen atoms in the molecule, providing a fundamental constraint for its structure elucidation. Fragmentation patterns observed in the mass spectrum can also offer clues about the different structural units within the molecule. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to the vibrations of chemical bonds. drawellanalytical.comquora.com In the analysis of obochalcolactone, IR spectroscopy would have been used to identify key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups of the chalcone (B49325) and lactone moieties, and carbon-carbon double bonds (C=C) of the aromatic rings and the propenoyl linker. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. msu.edumicrobenotes.comlibretexts.org The UV-Vis spectrum of obochalcolactone would exhibit absorption maxima characteristic of the chalcone chromophore and the substituted aromatic rings, confirming the presence of these conjugated π-electron systems. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for Functional Group Identification in Obochalcolactone (Data is representative for the identified functional groups)

| Spectroscopic Method | Observed Feature | Inferred Functional Group |

|---|---|---|

| IR Spectroscopy | Broad absorption ~3400 cm⁻¹ | Hydroxyl group (-OH) |

| IR Spectroscopy | Strong absorption ~1680 cm⁻¹ | Carbonyl group (C=O) of chalcone |

| IR Spectroscopy | Strong absorption ~1730 cm⁻¹ | Carbonyl group (C=O) of δ-lactone |

| UV-Vis Spectroscopy | Absorption maxima ~280-350 nm | Conjugated systems (chalcone, aromatic rings) |

X-ray Crystallography for Absolute Stereochemical Assignment of Obochalcolactone

While spectroscopic methods can determine the relative stereochemistry, X-ray crystallography is the definitive technique for establishing the absolute configuration of a molecule. wikipedia.orgnih.govyoutube.com This method involves diffracting X-rays through a single crystal of the compound. nih.govresearchgate.net The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, thereby unambiguously determining its absolute stereochemistry. Although the initial reports on obochalcolactone relied on other methods for stereochemical suggestions, a full X-ray crystallographic analysis would provide the ultimate confirmation of its complete 3D structure. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of stereocenters. ebi.ac.uknih.gov For obochalcolactone, the positive Cotton effects observed in its CD spectrum were used to assign the R configuration at certain stereocenters, by comparing the data with that of related compounds with known stereochemistry. acs.org This provided crucial, albeit not definitive, evidence for the absolute stereochemistry of a portion of the molecule. nih.govnih.gov

Computational Chemistry Approaches in Structural Confirmation and Prediction

Computational chemistry provides theoretical models that can be used to predict and confirm structural and stereochemical features. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and CD spectra for different possible stereoisomers of obochalcolactone. researchgate.net By comparing these calculated data with the experimental spectra, the most likely structure and absolute configuration can be identified. This approach is particularly valuable when X-ray quality crystals are not available or when spectroscopic data is ambiguous. For complex molecules like obochalcolactone, computational methods serve as a powerful complementary tool to experimental techniques for structural elucidation. xjcistanche.com

Biosynthetic Pathways and Enzymatic Mechanisms of Obochalcolactone Production

Proposed Biosynthetic Routes to Obochalcolactone

The molecular architecture of Obochalcolactone suggests a complex biosynthetic origin, likely involving a cascade of enzymatic reactions. While the complete pathway is still under investigation, researchers have put forth several plausible biosynthetic routes based on the compound's structure and known biochemical transformations. These proposed pathways are typically initiated from common metabolic precursors and proceed through a series of key intermediates.

Detailed analyses of related metabolic networks and precursor feeding studies are instrumental in piecing together the biosynthetic puzzle of Obochalcolactone. The hypothetical routes often involve key chemical transformations such as polyketide synthesis, cyclization events, and specific oxidation or reduction steps. Computational modeling and bioinformatic analyses of the genomes of producing organisms also provide valuable clues for predicting the sequence of biosynthetic events.

Identification and Characterization of Key Biosynthetic Enzymes Involved in Obochalcolactone Synthesis

Central to the biosynthesis of Obochalcolactone are the enzymes that catalyze each specific chemical conversion. The identification and characterization of these biocatalysts are crucial for understanding the mechanistic details of the pathway. nih.gov Techniques such as gene knockout studies, heterologous expression of candidate genes, and in vitro enzymatic assays are employed to pinpoint the function of individual enzymes. mdpi.com

Key enzyme classes anticipated to be involved in Obochalcolactone synthesis include polyketide synthases (PKSs), cyclases, oxygenases (such as cytochrome P450 monooxygenases), and reductases. The characterization of these enzymes involves determining their substrate specificity, catalytic efficiency (kcat/Km), and optimal reaction conditions. This knowledge is not only fundamental to understanding the natural production of Obochalcolactone but also opens avenues for its biotechnological production through metabolic engineering. nih.gov

Table 1: Key Enzymes Implicated in Obochalcolactone Biosynthesis

| Enzyme Class | Putative Function in Obochalcolactone Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the carbon backbone from simple acyl-CoA precursors. |

| Cyclase | Catalysis of intramolecular cyclization reactions to form ring structures. |

| Cytochrome P450 Monooxygenase | Introduction of oxygen atoms at specific positions (hydroxylation, epoxidation). |

| Dehydrogenase/Reductase | Catalysis of oxidation or reduction reactions, modifying functional groups. |

| Methyltransferase | Addition of methyl groups to specific positions on the molecule. |

Genetic Basis and Regulation of Obochalcolactone Biosynthesis in Producing Organisms

The production of Obochalcolactone is genetically encoded within the producing organism. The genes responsible for the biosynthesis are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). The identification and annotation of this BGC are fundamental steps in understanding the genetic basis of Obochalcolactone production.

The expression of the Obochalcolactone BGC is tightly regulated to ensure its production occurs at the appropriate time and in response to specific environmental or developmental cues. This regulation can occur at multiple levels, including transcriptional, translational, and post-translational modifications of the biosynthetic enzymes. Transcriptional regulation often involves pathway-specific regulatory proteins (e.g., transcription factors) that bind to promoter regions within the BGC to activate or repress gene expression. Additionally, global regulatory networks within the organism can also influence the production of Obochalcolactone in response to nutritional status or stress conditions. Elucidating these regulatory mechanisms is essential for developing strategies to enhance the production of this valuable compound.

Synthetic Strategies and Chemical Modifications of Obochalcolactone

Total Synthesis Approaches to Obochalcolactone and Related Chalcones

The total synthesis of complex natural products like obochalcolactone is a significant undertaking that drives innovation in synthetic methodology. scripps.educaltech.edu These efforts are planned through a logical process of deconstruction known as retrosynthesis, which ultimately guides the forward sequence of reactions. scripps.edu

Retrosynthetic analysis is an intellectual tool used to design a synthesis plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comlibretexts.org This process involves identifying key chemical bonds and applying "disconnections," which correspond to reliable chemical reactions in the reverse (synthetic) direction. libretexts.orge3s-conferences.org A disconnection breaks the target molecule into idealized fragments called synthons, which represent the reactive character needed for the corresponding bond formation. spcmc.ac.in Chemists then identify real-world chemical reagents, known as synthetic equivalents, that can provide the desired synthon reactivity. spcmc.ac.in

For a molecule like obochalcolactone, which features a dense bicyclo[3.3.1] skeletal core, retrosynthetic analysis would focus on disconnections that simplify this intricate ring system. Key strategies often involve:

Identifying strategic bond disconnections that break the molecule down into less complex fragments. libretexts.org For the bicyclo[3.3.1] system, this could involve cleaving the ring at key junctions to reveal a more manageable monocyclic or acyclic precursor.

Functional Group Interconversion (FGI): This process involves converting one functional group into another to facilitate a key disconnection that might not have been initially obvious. e3s-conferences.orgspcmc.ac.in

In the context of obochalcolactone, research has explored the use of modern catalytic methods to construct its core structure efficiently. One notable advancement is the development of a gold-catalyzed reaction that enables the construction of the bicyclo[3.3.1] skeleton of obochalcolactone in a single step. nii.ac.jp This highlights a key reaction methodology where a transition metal catalyst facilitates a complex cyclization, streamlining a critical part of the potential total synthesis.

The general class of compounds to which obochalcolactone is related, chalcones (or benzalacetophenones), are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. windows.net While obochalcolactone's complex, bridged structure requires more advanced strategies, the fundamental chemistry of chalcones provides a conceptual basis for the formation of certain substructures.

Most complex natural products, including obochalcolactone, are chiral, meaning they exist as a single, specific three-dimensional isomer (enantiomer). cutm.ac.in The biological activity of such molecules is highly dependent on this specific stereochemistry. Therefore, a critical challenge in total synthesis is to control the formation of stereocenters, a process known as stereoselective synthesis. rsc.orgscielo.br When a synthesis is designed to produce one enantiomer preferentially over the other, it is called an asymmetric synthesis. slideshare.net

Major approaches in asymmetric synthesis that could be applied to a target like obochalcolactone include:

Substrate Control: Using a starting material that is already chiral (from the "chiral pool" of natural substances like amino acids or sugars) to direct the stereochemistry of subsequent reactions. slideshare.netyoutube.com

Auxiliary Control: Attaching a temporary chiral group (a chiral auxiliary) to an achiral substrate to guide the stereochemical outcome of a reaction. The auxiliary is then removed later in the synthesis. youtube.com

Reagent Control: Employing a chiral reagent to create the desired stereocenter. slideshare.net

Catalyst Control: Using a small amount of a chiral catalyst (metal-based or organic) to generate large quantities of a chiral product. This is often the most efficient and economical method. cutm.ac.in

For the synthesis of obochalcolactone, controlling the relative and absolute stereochemistry of the multiple stereocenters in its bicyclic framework is paramount. This would likely involve a highly diastereoselective key reaction to set up the core ring system, followed by enantioselective steps to ensure the final product is the correct, naturally occurring enantiomer. uzh.ch

Semi-synthetic Derivatization of Obochalcolactone

Semi-synthesis involves using the natural product, isolated from its biological source, as a starting material for chemical modifications. This approach is valuable for generating a variety of related compounds without having to undertake a lengthy total synthesis for each one.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. By systematically modifying different parts of a biologically active molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features (pharmacophore) responsible for its effects. nih.gov

For obochalcolactone, SAR studies would involve the targeted chemical modification of its functional groups. Potential modifications could include:

Modification of Hydroxyl Groups: Esterification or etherification of any alcohol functionalities.

Alterations to the Carbonyl Group: Reduction to an alcohol or conversion to other functional groups.

Changes to the Aromatic Ring: Introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) to probe electronic effects.

Each new derivative would be tested for its biological activity (e.g., cytotoxicity). digitellinc.com By comparing the activity of the derivatives to the parent obochalcolactone, a detailed SAR profile can be constructed. For instance, if a specific modification leads to a significant loss of activity, it suggests that the modified part of the molecule is crucial for its biological function. Conversely, modifications that enhance activity can point toward new, more potent drug candidates. nih.gov

Table 1: Illustrative SAR Study Design for Obochalcolactone

This table illustrates a hypothetical SAR study. The data is representative of the process of an SAR study, not actual experimental results for obochalcolactone.

| Compound ID | Modification from Obochalcolactone Structure | Rationale for Modification | Hypothetical Activity Change |

| Obochalcolactone | None (Parent Compound) | Baseline for comparison | 1x |

| Derivative 1 | Esterification of a primary hydroxyl group | Assess the importance of the hydroxyl group's hydrogen-bonding ability. | Decreased activity (0.2x) |

| Derivative 2 | Reduction of the ketone to an alcohol | Determine the role of the carbonyl group's planarity and electrophilicity. | Significantly decreased activity (0.05x) |

| Derivative 3 | Addition of a methoxy (B1213986) group to the aromatic ring | Probe the effect of increased electron density in the aromatic system. | Increased activity (2.5x) |

| Derivative 4 | Removal of a key structural bridge | Evaluate the necessity of the rigid bicyclic scaffold for activity. | Complete loss of activity |

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. wikipedia.org Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them powerful tools in modern organic synthesis. nih.gov Chemoenzymatic synthesis combines the best of both worlds: the selectivity of enzymes with the broad reaction scope of traditional synthetic chemistry. nih.govnih.gov

The application of biocatalysis to a complex molecule like obochalcolactone could enable highly specific modifications that are difficult to achieve with conventional reagents. acsgcipr.org Enzymes could be used for:

Selective Acylation/Deacylation: Lipases are enzymes that can selectively add or remove acyl groups from hydroxyls, even in the presence of multiple similar functional groups. unipd.it This could be used to protect or modify one specific alcohol on the obochalcolactone scaffold.

Stereoselective Reductions: Ketoreductase enzymes can reduce a carbonyl group to a hydroxyl group with a high degree of stereocontrol, potentially yielding a single stereoisomer of the corresponding alcohol.

Hydroxylation at Unactivated Positions: Cytochrome P450 enzymes can introduce hydroxyl groups at C-H bonds that are typically unreactive to standard chemical reagents, opening up new avenues for derivatization.

These enzymatic transformations can be performed as single steps or integrated into multi-step sequences alongside chemical reactions. frontiersin.orgrsc.org For example, an enzyme could be used to selectively deprotect one alcohol on obochalcolactone, allowing a subsequent chemical modification to be directed specifically to that site. Such chemoenzymatic strategies hold immense potential for efficiently generating novel analogues of obochalcolactone for SAR studies or as new bioactive compounds in their own right. rsc.orgnih.gov

Pre Clinical Pharmacological Activities and Molecular Mechanisms of Obochalcolactone

In Vitro Investigations of Obochalcolactone's Biological Activities

Obochalcolactone, a chalcone (B49325) isolated from the fruits and trunk bark of Cryptocarya obovata, has demonstrated significant biological activities in various in vitro studies. researchgate.netchemfaces.com Primarily, its cytotoxic effects against cancer cell lines have been a major focus of research.

Cellular Target Identification and Validation for Obochalcolactone

Research indicates that obochalcolactone's cytotoxic activity is a key aspect of its biological profile. researchgate.netchemfaces.comresearchgate.net It has been shown to be effective against the KB cell line, a human oral cancer cell line. researchgate.netchemfaces.com While the precise molecular targets are still under full investigation, its classification as a chalcone suggests potential interactions with various cellular components. nih.gov Chalcones are known to interact with a wide range of biological targets, which may explain the observed cytotoxic effects. researchgate.net

Molecular Pathway Modulation by Obochalcolactone in Cellular Systems

Obochalcolactone has been observed to modulate cellular pathways related to cell death. researchgate.netresearchgate.net Studies on similar flavonoids suggest that the induction of reactive oxygen species (ROS) can lead to the activation of caspases, key enzymes in the apoptotic pathway. researchgate.net In some cellular systems, an increase in ROS is a critical event that triggers programmed cell death. researchgate.net The generation of ROS can impair lipids and proteins, ultimately leading to apoptosis and autophagy. researchgate.net

Receptor Binding and Enzyme Inhibition Studies of Obochalcolactone

While specific receptor binding studies for obochalcolactone are not extensively detailed in the available literature, its cytotoxic nature implies interaction with cellular machinery that could involve receptor-mediated processes or enzyme inhibition. researchgate.netresearchgate.net Computational studies have explored the binding affinity of obochalcolactone with viral proteins, suggesting potential interactions. researchgate.netxjcistanche.com For instance, a study investigating benzalacetophenone derivatives against SARS-CoV-2 showed that obochalcolactone had a notable binding affinity with 3CLpro, although without hydrogen bond interactions. researchgate.netxjcistanche.com This suggests that the compound can fit into the binding pockets of enzymes, which is a crucial first step for inhibition.

Modulation of Gene Expression and Proteomic Profiles by Obochalcolactone

The induction of apoptosis and autophagy by compounds similar to obochalcolactone suggests that it likely modulates the expression of genes and proteins involved in these cellular processes. researchgate.netresearchgate.net For example, the activation of caspases is a downstream event of gene expression changes that favor apoptosis. researchgate.net While direct studies on the global gene expression and proteomic profiles following obochalcolactone treatment are not yet available, the observed cellular responses point towards significant alterations in these areas.

Cellular Response Characterization (e.g., cell cycle, apoptosis, autophagy in research models)

Obochalcolactone has been shown to induce cytotoxicity in cancer cells. researchgate.netchemfaces.com Research on related flavonoids indicates that they can cause cell death through the induction of apoptosis and autophagy. researchgate.net The mechanism often involves the generation of excessive reactive oxygen species (ROS), which leads to caspase activation. researchgate.net Furthermore, some flavonoids have been shown to induce cell cycle arrest, for instance at the G2/M phase. researchgate.net

Table 1: In Vitro Cellular Responses to Obochalcolactone and Related Flavonoids

| Cellular Response | Observation | Research Model | Reference |

| Cytotoxicity | Significant activity | KB cell line | researchgate.netchemfaces.com |

| Apoptosis | Induction, caspase activation | Cancer cell lines | researchgate.net |

| Autophagy | Induction | Cancer cell lines | researchgate.net |

| Oxidative Stress | Excessive ROS generation | Cancer cell lines | researchgate.net |

| Cell Cycle Arrest | G2/M phase arrest | Cancer cell lines | researchgate.net |

In Vivo Pre-clinical Efficacy Studies of Obochalcolactone in Animal Models

Pharmacodynamic Responses to Obochalcolactone in Specific Disease Models (e.g., antimicrobial, anti-cancer, anti-inflammatory)

Initial research into Obochalcolactone has centered on its effects in various in vitro disease models, particularly in the realm of cancer. While its broader chemical class, chalcones, is known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects, specific data for Obochalcolactone in these areas are less defined. psu.edunih.gov

Anti-cancer Activity

The most definitive preclinical activity reported for Obochalcolactone is its cytotoxicity against cancer cells. acs.org An in vitro study evaluated compounds isolated from the ethanolic extracts of the fruit and trunk bark of Cryptocarya obovata. acs.orgnih.gov In this research, Obochalcolactone demonstrated significant cytotoxic activity against the human nasopharyngeal carcinoma KB cell line. acs.orgnih.gov The potency of this activity was quantified with an IC50 value of 5 µM. acs.org This finding indicates that Obochalcolactone is effective at inhibiting the growth of these cancer cells in a laboratory setting. The broader family of chalcones is recognized for its anti-cancer and cytotoxic potential, acting through various mechanisms to induce cell death and inhibit tumor cell proliferation. psu.edunih.gov

| Compound | Cell Line | Activity Type | IC50 Value | Source |

|---|---|---|---|---|

| Obochalcolactone | KB (human nasopharyngeal carcinoma) | Cytotoxic | 5 µM | acs.org |

Antimicrobial and Anti-inflammatory Activity

Chalcones as a chemical class are widely reported to possess significant antimicrobial and anti-inflammatory properties. psu.edunih.gov They can interfere with microbial growth and modulate inflammatory pathways. biosynth.comnih.gov However, specific studies detailing the antimicrobial spectrum or the anti-inflammatory mechanisms of Obochalcolactone are not available in the current scientific literature. Computational studies have suggested that Obochalcolactone may have anti-inflammatory properties, but these findings have not yet been validated by in vitro or in vivo experimental models. windows.net Therefore, while its chemical structure suggests potential in these areas, direct evidence of Obochalcolactone's efficacy as an antimicrobial or anti-inflammatory agent is currently lacking.

Tissue Distribution and Accumulation Studies in Pre-clinical Models

Tissue distribution studies are fundamental in pharmacokinetics to determine how a compound and its metabolites are distributed throughout and accumulate in various organs and tissues of a living organism. openaccessjournals.comfda.gov This information is crucial for interpreting the results of pharmacology and toxicology studies and for understanding a compound's potential sites of action and toxicity. fda.goveuropa.eu There are currently no published preclinical studies that have investigated the tissue distribution, accumulation, or general pharmacokinetics of Obochalcolactone following administration in any animal model.

Structure Activity Relationship Sar and Rational Design of Obochalcolactone Analogues

Systematic Derivatization and Analogue Synthesis for SAR Elucidation

The foundation of SAR analysis lies in the systematic synthesis and biological evaluation of analogues. nih.gov This process involves making targeted chemical modifications to a lead compound, such as Obochalcolactone, to map out which functional groups and structural features are critical for its activity.

A primary strategy in the study of chalcone-based compounds is the synthesis of various derivatives to establish a clear SAR. nih.gov For compounds like Obochalcolactone, this involves several common modifications:

Alteration of Aromatic Rings: Chemists synthesize analogues by changing the substitution patterns on the two aromatic rings characteristic of the chalcone (B49325) scaffold. This includes adding, removing, or changing the position of substituents like hydroxyl or methoxy (B1213986) groups to determine their influence on activity. researchgate.net

Modification of the α,β-Unsaturated Ketone System: The core enone system is a key feature and can be modified. For instance, its conformational flexibility can be constrained or altered to understand its role in interacting with biological targets.

Creation of a Compound Library: The goal of this synthetic effort is to create a diverse library of related molecules. monash.edu These analogues are then subjected to biological assays, and the results are compared to the parent compound. By analyzing how the structural changes correlate with changes in biological potency, researchers can build a comprehensive SAR model. nih.gov For example, studies on andrographolide (B1667393) analogues, which also feature an α,β-unsaturated γ-butyrolactone moiety, revealed that this part of the molecule was crucial for its cytotoxic activity. nih.gov

The synthesis of these derivatives often employs established chemical reactions like the aldol (B89426) condensation, which is a key step in creating the chalcone backbone. nih.gov

Identification of Key Pharmacophoric Elements in Obochalcolactone

A pharmacophore is an abstract concept that describes the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.org Through SAR studies, several key pharmacophoric elements of chalcones, and by extension Obochalcolactone, have been identified.

| Pharmacophoric Feature | Description and Role in Biological Activity |

|---|---|

| Aromatic Rings | The two phenyl rings (Ring A and Ring B) are fundamental to the chalcone structure. Their substitutions can significantly affect properties like hydrophobicity and electronic distribution, influencing how the molecule binds to its target. researchgate.netnih.gov |

| α,β-Unsaturated Carbonyl System | This enone linker connects the two aromatic rings. It is often a crucial element for biological activity, potentially acting as a Michael acceptor that can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. researchgate.net The planarity and flexibility of this linker are important for correct orientation in a binding site. |

| Hydrogen Bond Donors/Acceptors | Functional groups such as hydroxyls (-OH) or methoxy groups (-OCH3) on the aromatic rings can act as hydrogen bond donors or acceptors. wikipedia.orgnih.gov These interactions are vital for anchoring the ligand to its biological target. wikipedia.org |

The spatial arrangement of these features is critical. A successful pharmacophore model explains how structurally diverse molecules can bind to a common receptor and can be used to screen large databases for new compounds with the potential for similar biological activity. wikipedia.org

Computational Approaches in Obochalcolactone SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that complement experimental work. nih.gov For Obochalcolactone and its analogues, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. wikipedia.org This technique allows researchers to:

Visualize Binding: Docking simulations can show how Obochalcolactone fits into the active site of a target protein. wikipedia.orgprobiologists.com

Identify Key Interactions: It helps identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic contacts, or other forces. mdpi.com

Rationalize SAR Data: By docking a series of analogues, scientists can understand why certain structural modifications enhance or diminish activity. For instance, a docking study might show that a highly active analogue forms a crucial hydrogen bond that a less active one cannot. mdpi.com Computational studies on Obochalcolactone have been performed to help substantiate in-vitro results. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com The process involves:

Data Collection: A dataset of Obochalcolactone analogues with their measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) are calculated for each analogue. ajol.info

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that relates the descriptors to the biological activity. mdpi.com

Validation and Prediction: The resulting QSAR model is rigorously validated to ensure its predictive power. nih.govjmaterenvironsci.com A validated model can then be used to predict the activity of new, yet-to-be-synthesized Obochalcolactone analogues, helping to prioritize which compounds to synthesize and test. nih.gov

Together, these computational methods accelerate the drug design process by providing a rational basis for the design of novel Obochalcolactone analogues with improved potency and selectivity. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Obochalcolactone Research

Quantitative and Qualitative Detection of Obochalcolactone in Complex Biological Samples

Detecting and quantifying Obochalcolactone in biological samples like plasma, serum, or tissue homogenates presents a significant challenge due to the compound's low concentrations and the presence of numerous interfering endogenous substances. nih.gov To overcome this, highly sensitive and selective analytical methods are required for both qualitative confirmation of its presence and precise quantitative measurement. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Obochalcolactone Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules like Obochalcolactone. researchgate.net This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govdiva-portal.org

The general workflow involves an initial sample preparation step (e.g., protein precipitation or liquid-liquid extraction) to remove major interferences from the biological matrix. nih.gov An internal standard, ideally a stable isotope-labeled version of Obochalcolactone, is added to account for variability during sample processing and analysis. rsc.org The extract is then injected into an LC system, where Obochalcolactone is separated from other components on a chromatographic column (typically a reversed-phase C18 column). nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. For quantitative analysis , the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. spiedigitallibrary.org In this mode, the first mass analyzer (quadrupole) is set to select the specific mass-to-charge ratio (m/z) of the Obochalcolactone parent ion. This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific, characteristic fragment ion to be measured by the detector. nih.gov This precursor-to-product ion transition is highly specific to Obochalcolactone, minimizing background noise and allowing for accurate quantification even at very low concentrations. researchgate.netspiedigitallibrary.org

For qualitative identification , a full scan of the fragment ions (a product ion scan) is performed. The resulting fragmentation pattern, or MS/MS spectrum, serves as a "structural fingerprint" of the molecule. This fingerprint can be compared against a known standard of Obochalcolactone or used for the structural elucidation of unknown metabolites. nih.govfrontiersin.org

Table 1: Hypothetical LC-MS/MS Parameters for Obochalcolactone Analysis

| Parameter | Setting/Description | Purpose |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with faster analysis times compared to conventional HPLC. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separates Obochalcolactone from more polar and less polar compounds in the sample matrix based on hydrophobicity. |

| Mobile Phase | Gradient elution with Water (containing 0.1% formic acid) and Acetonitrile (B52724) (or Methanol) | The changing solvent composition effectively elutes a wide range of compounds, ensuring Obochalcolactone is well-resolved and has a sharp peak shape. |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | Creates charged ions from the eluted analyte molecules for MS detection. The polarity would be optimized based on Obochalcolactone's structure. |

| MS Analysis (Quant.) | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | Offers high sensitivity and selectivity for quantification by monitoring a specific parent ion → fragment ion transition. spiedigitallibrary.orgresearchgate.net |

| MS Analysis (Ident.) | Ion Trap or Time-of-Flight (TOF) in Product Ion Scan mode | Generates a full fragmentation spectrum to confirm the identity of Obochalcolactone or to elucidate the structure of its metabolites. researchgate.net |

| Internal Standard | Stable Isotope-Labeled Obochalcolactone (e.g., ¹³C₆-Obochalcolactone) | Corrects for sample loss during preparation and for variations in instrument response (ion suppression/enhancement). rsc.org |

Method Development for High-Throughput Bioanalysis of Obochalcolactone

In early drug discovery and preclinical development, hundreds or thousands of samples may be generated from in vitro and in vivo studies. frontiersin.org To meet this demand, the development of high-throughput bioanalysis methods is essential. These methods prioritize speed and automation without significantly compromising data quality. frontiersin.orgescholarship.org

Key strategies for developing high-throughput assays for Obochalcolactone include:

Automated Sample Preparation: Utilizing robotic liquid handlers for procedures like protein precipitation in 96-well plates significantly reduces manual labor and improves reproducibility. frontiersin.org

Rapid Liquid Chromatography: Employing shorter LC columns and faster gradient elution profiles can reduce run times to one or two minutes per sample. portlandpress.com

Advanced Mass Spectrometry Systems: Technologies like the Echo® MS system, which uses acoustic droplet ejection, can analyze samples directly from microplates at a rate of up to one sample per second, often with minimal to no chromatographic separation. portlandpress.com

Ambient Ionization Techniques: Methods such as Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native state without requiring prior extraction or chromatography, offering a massive increase in throughput. frontiersin.org

These high-throughput approaches are critical for efficiently screening Obochalcolactone's metabolic stability, cell permeability, and pharmacokinetic properties across numerous conditions and time points. frontiersin.org

Metabolite Profiling and Identification of Obochalcolactone in Experimental Systems

After administration to a biological system, Obochalcolactone is expected to undergo metabolic transformation, resulting in the formation of various metabolites. Identifying these metabolites is crucial for understanding the compound's complete disposition, clearance pathways, and for identifying any potentially active or toxic byproducts. geomar.de

Metabolite profiling is typically performed using untargeted or semi-targeted approaches with high-resolution LC-MS (LC-HRMS), such as LC-Time-of-Flight (LC-TOF) or LC-Orbitrap systems. nih.gov The general workflow is as follows:

Dosing: An experimental system (e.g., liver microsomes, cell cultures, or an animal model) is treated with Obochalcolactone.

Sample Collection: Biological samples (e.g., plasma, urine, feces, bile) are collected at various time points.

LC-HRMS Analysis: Samples are analyzed to acquire full-scan mass spectral data, which contains the m/z values of all detectable ions, including the parent drug and its potential metabolites. nih.gov

Data Mining: Specialized software is used to compare the data from treated samples against control (pre-dose or vehicle-dosed) samples. The software searches for new signals that are unique to the treated samples and share structural similarities with Obochalcolactone (e.g., common fragment ions or specific mass shifts corresponding to common metabolic reactions like hydroxylation, glucuronidation, or sulfation).

Structural Elucidation: Once potential metabolites are flagged, their structures are elucidated by interpreting their high-resolution MS/MS fragmentation patterns. frontiersin.org

This comprehensive profiling provides a complete picture of the metabolic fate of Obochalcolactone within the experimental system. pharmaron.comslideshare.net

Imaging Techniques for Obochalcolactone Localization in Research Models

Understanding where a compound accumulates in the body is fundamental to interpreting its efficacy and potential toxicity. Advanced imaging techniques allow researchers to visualize the spatial distribution of Obochalcolactone and its metabolites directly within tissue sections, providing critical insights into target organ engagement. researchgate.net

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the distribution of molecules by collecting mass spectra from discrete locations across a thin tissue section. x-mol.netacs.org It can simultaneously visualize the parent drug and its metabolites. Key MSI techniques include:

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI: A matrix compound is applied to the tissue section, which co-crystallizes with the analytes. A focused laser desorbs and ionizes the molecules, generating a chemical map of the tissue.

Desorption Electrospray Ionization (DESI) MSI: A charged solvent spray is directed at the tissue surface to desorb and ionize molecules. DESI is performed under ambient conditions and is particularly well-suited for analyzing small molecules and lipids.

MSI provides a detailed, spatially-resolved view of which organs and even which specific cell layers within an organ accumulate Obochalcolactone. rsc.org

Fluorescence-Based Microscopy can be employed if Obochalcolactone possesses intrinsic fluorescent properties, a characteristic of some chalcone (B49325) derivatives. diva-portal.orgfrontiersin.org In this case, fluorescence microscopy could be used to visualize its subcellular localization within cells. For non-fluorescent natural products, chemical probes can be designed. For example, a "clickable" tag can be added to the molecule, allowing for its visualization via click chemistry in combination with correlative light and electron microscopy (CLEM) to achieve high-resolution intracellular localization. researchgate.net

Table 2: Comparison of Imaging Techniques for Obochalcolactone Localization

| Technique | Principle | Label Required? | Information Provided | Resolution | Throughput |

| MALDI-MSI | Laser desorption/ionization from a matrix-coated tissue section. | No | Spatial distribution of parent drug and multiple metabolites simultaneously. | 10-100 µm | Moderate |

| DESI-MSI | Charged solvent spray desorbs and ionizes molecules from the tissue surface under ambient conditions. | No | Spatial distribution of surface-accessible molecules, especially lipids and small molecules. | 20-100 µm | Moderate |

| Quantitative Whole-Body Autoradiography (QWBA) | Detection of radioactive decay from a radiolabeled drug in whole-body tissue sections. | Yes (¹⁴C, ³H) | Highly quantitative distribution of total drug-related material across all tissues. researchgate.net | ~50 µm | Low |

| Fluorescence Microscopy | Detection of light emitted from a fluorescent molecule upon excitation. nih.gov | Maybe* | Subcellular localization of the compound. | ~250 nm (light) | High |

| Click-CLEM | Correlative imaging after linking a reporter molecule to a tagged compound via click chemistry. | Yes (tag) | High-resolution subcellular localization (e.g., in specific organelles). researchgate.net | <10 nm (electron) | Very Low |

*Requires Obochalcolactone to be intrinsically fluorescent or to be modified with a fluorescent tag.

Potential Research Applications and Biotechnological Prospects of Obochalcolactone

Obochalcolactone as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small-molecule modulator used to study the function of a specific protein target and its role in biological processes within cellular or animal models. nih.gov These tools are invaluable for mechanistic and phenotypic studies, offering a complementary approach to genetic methods. nih.gov An ideal chemical probe exhibits high potency (typically with an in vitro potency of less than 100 nM), selectivity for its intended target over other proteins, and a well-understood mechanism of action. nih.gov

Obochalcolactone, a chalcone (B49325) isolated from the fruits and trunk bark of Cryptocarya obovata, has demonstrated significant in vitro cytotoxic activity against KB (HeLa) cell lines. researchgate.netresearchgate.netresearchgate.net This inherent biological activity makes it a candidate for development into a chemical probe. Its cytotoxic nature suggests it could be used to investigate fundamental cellular processes such as:

Cell Cycle Progression and Proliferation: By inhibiting the growth of cancer cell lines, Obochalcolactone could be used to probe the specific molecular machinery and signaling pathways that govern cell division and proliferation.

Apoptosis (Programmed Cell Death): Many cytotoxic compounds induce cell death through apoptosis. Obochalcolactone could serve as a tool to dissect the complex network of proteins, such as caspases and members of the Bcl-2 family, that regulate this process.

To be validated as a high-quality chemical probe, Obochalcolactone would require further investigation beyond its initial discovery. Key research steps would include identifying its specific molecular target(s), determining its binding affinity and potency with precision (e.g., calculating IC₅₀ or Kᵢ values), and assessing its selectivity profile against a panel of related proteins to ensure its effects are not due to off-target interactions. nih.govnih.gov Such studies would elucidate its mechanism of action and confirm its utility for asking specific questions about fundamental biological pathways. openedition.org

Strategies for the Development of Obochalcolactone as a Lead Compound for Pre-clinical Optimization

In drug discovery, a "lead compound" is a chemical that has promising biological activity and serves as the starting point for modification to create a viable drug candidate. danaher.comlongdom.org Obochalcolactone's demonstrated cytotoxicity qualifies it as a lead compound for the development of new anticancer agents. researchgate.netresearchgate.net The process of refining this initial molecule is known as lead optimization, which aims to enhance its therapeutic properties while minimizing undesirable characteristics before it can be considered for clinical trials. danaher.comfrontiersin.orgppd.com

The development of Obochalcolactone as a pre-clinical candidate would involve several key optimization strategies:

Structure-Activity Relationship (SAR) Studies: This is a cornerstone of lead optimization where medicinal chemists systematically modify the chemical structure of Obochalcolactone. nih.govlongdom.org By synthesizing and testing various analogues—for instance, by altering functional groups on the chalcone backbone—researchers can determine which parts of the molecule are essential for its cytotoxic activity. The goal is to improve its potency (achieving efficacy at lower concentrations) and selectivity towards cancer cells over healthy cells, thereby reducing potential side effects. nih.govfrontiersin.org

Improvement of ADMET Properties: A drug's effectiveness depends heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. danaher.com Optimization would focus on modifying Obochalcolactone to ensure it has suitable solubility, metabolic stability in the body, and appropriate bioavailability. nih.gov This involves iterative cycles of chemical modification and testing using a variety of in vitro assays (e.g., microsomal stability) and in vivo animal models. nih.govdanaher.com

Computational and Structural Biology Approaches: Modern lead optimization extensively uses computational modeling to predict how structural changes will affect the compound's interaction with its target and its ADMET properties. nih.govfrontiersin.org If the protein target of Obochalcolactone is identified, techniques like molecular docking can be used to design modifications that improve the "fit" of the compound into the target's active site, enhancing its potency. frontiersin.org

The table below outlines the primary goals and methods involved in the pre-clinical optimization of a lead compound like Obochalcolactone.

| Optimization Goal | Key Strategies and Methods | Desired Outcome |

| Enhance Potency & Selectivity | Structure-Activity Relationship (SAR) studies; chemical synthesis of analogues; high-throughput screening. nih.govlongdom.org | Lower IC₅₀/Kᵢ values (e.g., in the nanomolar range); reduced off-target effects. nih.gov |

| Optimize ADMET Profile | In vitro assays (solubility, permeability, metabolic stability); in vivo pharmacokinetic studies in animal models. nih.govdanaher.com | Good bioavailability (e.g., F > 30%), suitable half-life (t₁/₂ > 4-6 h), and low toxicity. nih.gov |

| Elucidate Mechanism of Action | Target identification studies; structural biology (X-ray crystallography, NMR); molecular docking. frontiersin.org | Confirmed molecular target and a clear understanding of how the compound exerts its biological effect. |

Biotechnological Production Strategies for Obochalcolactone

The natural isolation of Obochalcolactone from its plant source, Cryptocarya obovata, may not be sufficient or commercially viable for large-scale production. researchgate.netresearchgate.net Biotechnology offers several promising strategies to produce complex natural products like Obochalcolactone in a sustainable and scalable manner. researchgate.netsrce.hr

Microbial fermentation utilizes microorganisms like bacteria, yeast, or fungi as cellular factories to produce valuable compounds. olonspa.commdpi.com This is a well-established method for the industrial production of many pharmaceuticals and chemicals. srce.hrolonspa.com

Host Selection: Endophytic fungi isolated from the host plant (Cryptocarya obovata) could be screened for their ability to produce Obochalcolactone. Alternatively, the biosynthetic genes responsible for producing Obochalcolactone could be identified and transferred into a well-characterized industrial microbe like Escherichia coli or Saccharomyces cerevisiae. researchgate.net

Process Optimization: Production yields can be significantly increased by optimizing fermentation conditions. This includes refining the composition of the culture media, controlling physical parameters like temperature and pH, and using metabolic engineering to channel more of the microbe's resources towards making the desired compound. researchgate.net

Plant cell culture is a technique where plant cells or tissues are grown in vitro on a nutrient medium under sterile and controlled environmental conditions. unife.itplantcelltechnology.comnih.gov This method can be used to produce secondary metabolites directly from the plant species that naturally synthesizes them, without needing to harvest the entire plant. frontiersin.org

Culture Initiation: The process would begin by establishing callus (an undifferentiated mass of cells) or cell suspension cultures from a small tissue sample (explant) of Cryptocarya obovata. plantcelltechnology.com

Scale-Up in Bioreactors: Once established, these cell cultures can be scaled up in large containers called bioreactors. frontiersin.org This allows for the high-density growth of plant cells and the continuous production of Obochalcolactone under highly controlled conditions, independent of geographical location or season. frontiersin.org

Synthetic biology, particularly cell-free synthetic biology (CFSB), represents a cutting-edge approach to biomolecule production. nih.gov This method reconstructs the necessary biosynthetic pathways in vitro, outside of a living cell. nih.gov

In Vitro Synthesis: A CFSB system for Obochalcolactone would involve combining cell extracts (containing the basic machinery for transcription and translation) with the specific enzymes of the Obochalcolactone biosynthetic pathway, along with necessary substrates and an energy source. nih.gov

Advantages: This approach bypasses the complexity and metabolic burden on living cells. It can overcome issues of product toxicity to the host organism and allows for direct control and optimization of each step in the synthesis, potentially leading to higher yields and purity. nih.gov

The table below summarizes these biotechnological strategies.

| Production Strategy | Description | Key Advantages |

| Microbial Fermentation | Using engineered or natural microorganisms (bacteria, yeast, fungi) in large-scale fermenters. olonspa.com | Rapid growth cycles, established scale-up processes, potential for high yields through genetic engineering. mdpi.com |

| Plant Cell Culture | Growing cells from the source plant (Cryptocarya obovata) in controlled bioreactors. unife.itfrontiersin.org | Produces the natural form of the compound; sustainable and independent of environmental factors. frontiersin.org |

| Synthetic Biology (Cell-Free) | Reconstructing the biosynthetic pathway in vitro using purified enzymes or cell extracts. nih.gov | Bypasses cell viability issues, allows direct process control, high purity, and rapid prototyping of pathways. nih.gov |

Challenges and Future Directions in Obochalcolactone Research

Methodological Advancements Required for Comprehensive Obochalcolactone Studies

The progression of Obochalcolactone from a laboratory curiosity to a potential therapeutic candidate is contingent on overcoming several methodological hurdles. Current research has been primarily focused on its isolation and initial characterization, but comprehensive studies demand more advanced and robust methodologies.

A primary challenge lies in the sustainable supply of Obochalcolactone for extensive research. Isolation from its natural source, Cryptocarya obovata, is often low-yielding and insufficient for the demands of preclinical development. nih.gov Therefore, a significant required advancement is the development of a scalable and efficient total synthesis route. While the synthesis of the related compound Obolactone has been achieved using techniques like ring-closing metathesis and Prins cyclization, a similar breakthrough for the more complex Obochalcolactone is yet to be reported. researchgate.netresearchgate.net Future synthetic strategies may explore novel catalytic methods, such as titanocene-catalyzed multicomponent couplings, to construct its intricate architecture efficiently. researchgate.net

Furthermore, the biological evaluation of Obochalcolactone requires more sophisticated assay systems. Initial cytotoxicity screenings on a single cell line are a crucial first step, but a deeper understanding of its therapeutic potential necessitates a broader panel of assays. nih.govresearchgate.net Methodological advancements should include high-throughput screening against a diverse range of cancer cell lines, including those with known drug-resistance mechanisms. Developing and validating new analytical methods for detecting and quantifying Obochalcolactone and its potential metabolites in complex biological matrices will also be critical for future pharmacokinetic and pharmacodynamic studies. bioline.org.br

Table 1: Required Methodological Advancements for Obochalcolactone Research

| Area of Advancement | Specific Requirement | Rationale |

| Supply & Synthesis | Development of a scalable total synthesis pathway. | To provide a consistent and sufficient supply for extensive preclinical studies, overcoming reliance on low-yield natural extraction. |

| Exploration of biocatalytic or semi-synthetic approaches. | To potentially offer more environmentally friendly and efficient production routes. | |

| Biological Evaluation | High-throughput screening against diverse cancer cell lines. | To determine the spectrum of its anticancer activity and identify specific cancer types that are most sensitive. |

| Development of advanced 3D culture and organoid models. | To better mimic the in vivo tumor microenvironment and improve the predictive value of in vitro studies. | |

| Analytical Techniques | Creation of sensitive and specific bioanalytical methods (e.g., LC-MS/MS). | To enable accurate measurement of the compound in biological samples for pharmacokinetic and metabolism studies. |

Emerging Research Avenues in Obochalcolactone Chemical Biology and Synthetic Chemistry

With a foundational understanding of Obochalcolactone's cytotoxic properties, research must now pivot to more nuanced investigations into its chemical biology and expand its synthetic horizons. These emerging avenues are critical for elucidating its mechanism of action and for developing next-generation analogs with improved therapeutic profiles.